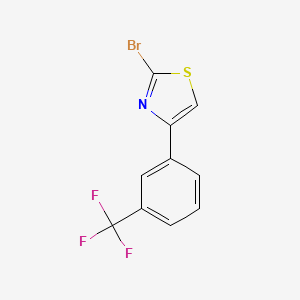

2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole

Vue d'ensemble

Description

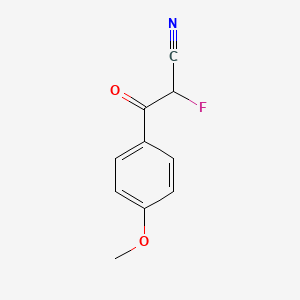

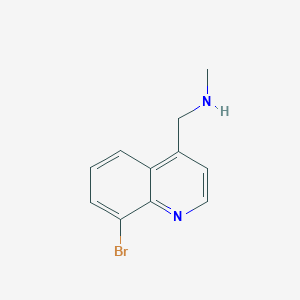

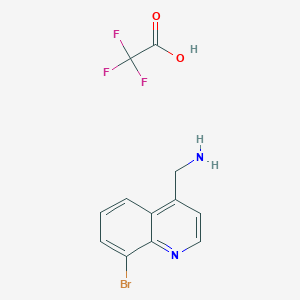

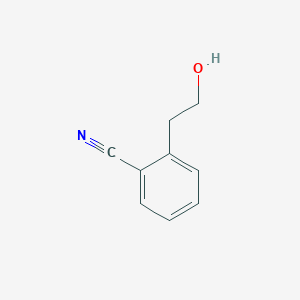

2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a chemical compound with the molecular formula C10H5BrF3NS. It has a molecular weight of 308.12 . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring attached to a phenyl ring with a trifluoromethyl group at the 3-position and a bromine atom at the 2-position . The InChI code for this compound is 1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H .Physical And Chemical Properties Analysis

This compound is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole and its derivatives are pivotal in synthetic chemistry. For instance, a synthesis method using microwave irradiation for producing 2,4,5-trisubstituted thiazole derivatives, including similar compounds, has been developed. This method offers good yields and involves condensation processes with methyl 3-bromo-3-aroyl propionates (Attimarad & Mohan, 2007).

- Another study highlights the use of palladium-catalyzed direct arylation for efficient synthesis of arylated thiazoles with aryl bromides, including 2-bromo-substituted thiazoles (Yokooji et al., 2003).

Biological and Pharmacological Properties

- This compound derivatives have shown potential in fungicidal applications. The presence of a bromine substituent in the thiazole nuclei is believed to enhance fungicidal properties (Mahapatra, 1956).

- In drug discovery, derivatives of this compound, such as 4-bromodifluoromethyl thiazoles, have been synthesized for potential applications. These compounds are candidates for further transformation in radiopharmaceutics (Colella et al., 2018).

- Compounds synthesized from this compound have been evaluated for anti-inflammatory, antibacterial, and antifungal activities, with the introduction of specific groups enhancing these properties (Kulkarni et al., 1981).

Material Science and Other Applications

- Thiazole derivatives, including those synthesized from this compound, have been applied in the synthesis of azo dyes. These dyes show distinct absorption properties, indicating their potential in material science applications (Tanaka et al., 1991).

- The crystal structure of similar thiazole compounds, such as 2-bromo-4-phenyl-1,3-thiazole, has been studied for its potential in material science, emphasizing intermolecular interactions and packing properties (Bunev et al., 2014).

Safety and Hazards

The safety information for 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Mécanisme D'action

Target of Action

Thiazole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-targeted mode of action.

Mode of Action

It’s known that thiazole derivatives interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole may have similar effects, but specific studies are needed to confirm this.

Analyse Biochimique

Biochemical Properties

2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to DNA and interact with topoisomerase II, an enzyme that helps manage DNA topology during replication and transcription . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis . Additionally, this compound can inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inducing DNA damage and triggering apoptosis . It affects cell signaling pathways by inhibiting kinases, leading to altered gene expression and disrupted cellular metabolism . In cancer cells, this compound has been observed to reduce cell proliferation and induce cell death, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and subsequent cell cycle arrest . It also inhibits kinases, leading to the disruption of cell signaling pathways and altered gene expression . These interactions result in the activation of apoptotic pathways and the induction of cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature and can be stored at +4°C . Its stability may decrease over extended periods, leading to degradation and reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained DNA damage and persistent alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage and cell cycle arrest . At higher doses, it can cause significant toxicity, leading to severe DNA damage, apoptosis, and adverse effects on organ function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing excessive toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular processes . These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . It may also accumulate in specific cellular compartments, affecting its localization and activity . The distribution of this compound within tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and topoisomerase II . The precise localization of this compound within cells can determine its effectiveness in inducing DNA damage and triggering apoptosis .

Propriétés

IUPAC Name |

2-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNCKZXQPZPKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677302 | |

| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887625-72-1 | |

| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)

![2,5-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B1394163.png)

![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)